Boc-NH-PEG4-amine

Orthogonal synthesis PROTAC linker design ADC bioconjugation

Boc-NH-PEG4-amine (CAS 811442-84-9), systematically named tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate, is a heterobifunctional polyethylene glycol (PEG) derivative with a molecular formula of C15H32N2O6 and a molecular weight of 336.42 g/mol. This compound features a four-unit PEG spacer (PEG4) flanked by a Boc-protected amine at one terminus and a free primary amine at the other, providing orthogonal reactivity for multi-step bioconjugation workflows.

Molecular Formula C15H32N2O6
Molecular Weight 336.42 g/mol
CAS No. 811442-84-9
Cat. No. B128489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG4-amine
CAS811442-84-9
Synonyms16-Amino-5,8,11,14-tetraoxa-2-azahexadecanoic Acid 1,1-Dimethylethyl Ester;  Boc-amino-PEG-amine (n=4);  Boc-NH-PEG4-CH2CH2NH2; 
Molecular FormulaC15H32N2O6
Molecular Weight336.42 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCN
InChIInChI=1S/C15H32N2O6/c1-15(2,3)23-14(18)17-5-7-20-9-11-22-13-12-21-10-8-19-6-4-16/h4-13,16H2,1-3H3,(H,17,18)
InChIKeyWCNWLERBLMBSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Boc-NH-PEG4-amine (CAS 811442-84-9): Technical Specifications and Procurement Considerations for Heterobifunctional PEG Linkers


Boc-NH-PEG4-amine (CAS 811442-84-9), systematically named tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate, is a heterobifunctional polyethylene glycol (PEG) derivative with a molecular formula of C15H32N2O6 and a molecular weight of 336.42 g/mol [1]. This compound features a four-unit PEG spacer (PEG4) flanked by a Boc-protected amine at one terminus and a free primary amine at the other, providing orthogonal reactivity for multi-step bioconjugation workflows . Its XLogP3-AA value of -0.6 and topological polar surface area (TPSA) of 101 Ų position it as a moderately hydrophilic linker suitable for aqueous and mixed-solvent systems [1]. Industrially, this compound is categorized as both an ADC linker and a PROTAC linker, serving as a foundational building block for targeted protein degradation and antibody-drug conjugate synthesis .

Why Boc-NH-PEG4-amine Cannot Be Substituted with Other PEG-Amine Linkers in Multi-Step Syntheses


While numerous Boc-protected PEG-amine linkers share superficial chemical homology, substitution without rigorous evaluation introduces significant risk to synthetic outcomes. Differences in PEG chain length (e.g., PEG3 vs. PEG5) alter the spacer's effective length, impacting molecular flexibility, steric accessibility of conjugated payloads, and overall aqueous solubility profile [1]. Furthermore, the choice of orthogonal protecting group (e.g., Boc vs. Fmoc) determines the deprotection conditions (acid-labile vs. base-labile) and thus the compatibility with downstream synthetic steps and the stability of other sensitive functional groups present in the target molecule [2]. These variables directly affect conjugate yield, purity, and biological performance in applications such as PROTAC-mediated degradation efficiency or ADC drug-to-antibody ratio (DAR) optimization. The following section presents quantitative evidence that establishes Boc-NH-PEG4-amine's specific positioning within this chemical space, enabling informed procurement decisions based on verifiable property differentials.

Boc-NH-PEG4-amine: Quantified Differentiation Against Closest Analogs for Scientific Procurement


Orthogonal Protection: Acid-Labile Boc vs. Base-Labile Fmoc in Boc-NH-PEG4-amine

Boc-NH-PEG4-amine utilizes an acid-labile tert-butyloxycarbonyl (Boc) protecting group, which is selectively removed under acidic conditions (typically trifluoroacetic acid in dichloromethane, TFA/DCM), while the free amine terminus remains available for immediate coupling. In contrast, an Fmoc-protected analog (Fmoc-NH-PEG4-amine) requires base-labile deprotection (e.g., piperidine in dimethylformamide, piperidine/DMF) [1]. This orthogonal difference is critical for multi-step syntheses where the target molecule contains acid-sensitive or base-sensitive moieties. Boc-NH-PEG4-amine's acid-labile protection is therefore incompatible with solid-phase peptide synthesis (SPPS) using acid-labile resins but is ideal for solution-phase conjugations where base exposure would degrade other functional groups, such as certain ester-linked payloads [1].

Orthogonal synthesis PROTAC linker design ADC bioconjugation

Spacer Length Impact: Boc-NH-PEG4-amine (4 Units) vs. Boc-NH-PEG3-amine (3 Units)

Boc-NH-PEG4-amine possesses a PEG4 spacer with a molecular weight of 336.42 g/mol and 16 rotatable bonds, providing a discrete and defined spatial separation between conjugated moieties [1]. In comparison, the shorter analog Boc-NH-PEG3-amine (CAS 153086-78-3) has a molecular weight of 248.32 g/mol, corresponding to a PEG3 spacer . The increased length of the PEG4 spacer reduces steric hindrance and enhances the aqueous solubility of the final conjugate, a critical parameter for optimizing the drug-to-antibody ratio (DAR) and minimizing aggregation in ADC development . Conversely, the longer Boc-NH-PEG5-amine (MW 380.48 g/mol) may offer greater flexibility but can also increase molecular weight and potentially reduce cell permeability .

PEG linker optimization PROTAC SAR ADC payload spacing

Hydrophilicity Profile: Boc-NH-PEG4-amine vs. Alkyl-Based PROTAC Linkers

Boc-NH-PEG4-amine features a polyethylene glycol (PEG) backbone, which confers a calculated XLogP3-AA of -0.6 and a topological polar surface area (TPSA) of 101 Ų, indicating moderate hydrophilicity and good potential for aqueous solubility [1]. In contrast, alkyl-based PROTAC linkers, which lack the electronegative oxygen atoms of PEG, exhibit significantly higher hydrophobicity (positive LogP values), leading to reduced aqueous solubility and a higher propensity for non-specific binding and aggregation in biological assays . While PEG linkers improve solubility and biocompatibility, their in vivo metabolic stability may be lower compared to alkyl chains, a trade-off that must be managed during linker selection . Boc-NH-PEG4-amine therefore represents a balanced choice for applications where enhanced solubility is paramount over maximal metabolic stability.

PROTAC solubility PEG linker hydrophilicity Cellular permeability

Purity and Quality Control: Vendor-Supplied Specifications for Boc-NH-PEG4-amine

Procurement-grade Boc-NH-PEG4-amine is available with defined purity specifications, a critical factor for reproducible synthesis. Leading chemical suppliers offer this compound with a minimum purity of 90.0% as determined by HPLC with Charged Aerosol Detection (CAD) and confirmed by neutralization titration . Some vendors provide material with even higher purity, up to ≥98%, suitable for more demanding applications . These quantitative specifications allow researchers to select a grade of material appropriate for their specific application, whether for initial PROTAC library screening or final ADC candidate scale-up. The compound is supplied as a colorless to light yellow clear liquid at 20°C, with storage conditions specified as refrigerated (0-10°C) under inert gas to prevent degradation from air and heat sensitivity .

PROTAC linker procurement Analytical quality control Chemical sourcing

Boc-NH-PEG4-amine Application Scenarios Derived from Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring Orthogonal Protection and Defined Spacer Length

In early-stage PROTAC development, Boc-NH-PEG4-amine is employed as a modular linker where its acid-labile Boc group allows for sequential, orthogonal deprotection and coupling. This is essential for constructing libraries of PROTAC candidates with a consistent PEG4 spacer length, which provides a balanced reduction in steric hindrance and maintains aqueous solubility [1]. Researchers select this compound to systematically vary the warhead and E3 ligase ligand while keeping the linker constant, enabling clear structure-activity relationship (SAR) analysis .

Antibody-Drug Conjugate (ADC) Payload Conjugation with Optimized Hydrophilicity

During ADC development, Boc-NH-PEG4-amine serves as a key intermediate for constructing cleavable or non-cleavable linkers that connect a cytotoxic payload to a monoclonal antibody. The PEG4 spacer's moderate hydrophilicity (XLogP3-AA = -0.6) and TPSA of 101 Ų help to counterbalance the hydrophobicity of many potent cytotoxins, improving the overall solubility of the drug-linker construct and mitigating ADC aggregation, a common challenge when aiming for higher drug-to-antibody ratios (DAR) [1]. Its use is predicated on the quantitative advantage in solubility over more hydrophobic alkyl-based linkers .

Multi-Step Surface Functionalization of Nanoparticles and Biosensors

In materials science, Boc-NH-PEG4-amine is utilized for the controlled, multi-step functionalization of surfaces, such as gold nanoparticles or biosensor chips. The orthogonal reactivity—where the free amine can be coupled to an NHS-ester functionalized surface while the Boc group remains inert—allows for the subsequent introduction of a second distinct functionality (e.g., a fluorescent dye or targeting ligand) after acidic deprotection [2]. This precise, two-step modification is not achievable with non-protected or mono-functional PEGs, making Boc-NH-PEG4-amine a critical reagent for creating complex, multifunctional biointerfaces.

Synthesis of Acid-Sensitive Small Molecule Conjugates

When conjugating a PEG4 spacer to a small molecule payload that contains base-labile functional groups (e.g., certain esters, carbamates, or activated carbonates), Boc-NH-PEG4-amine is the preferred linker. Its acid-labile Boc protection enables the final deprotection step to be performed under acidic conditions (TFA/DCM), which spares the base-sensitive payload from degradation [2]. This is a direct consequence of the orthogonal deprotection differential compared to Fmoc-protected alternatives, making its procurement essential for successful synthesis of such conjugates.

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